2-fluoro-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide
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Overview
Description
N-[(5-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-2-FLUOROBENZAMIDE is a complex organic compound that features a combination of several functional groups, including an indole, triazole, and benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-2-FLUOROBENZAMIDE can be approached through a multi-step synthetic route. The key steps may involve:
Formation of the Indole Derivative: Starting from a suitable indole precursor, the indole ring can be functionalized to introduce the 2-oxoethyl group.
Synthesis of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and an appropriate alkyne or nitrile.
Coupling Reactions: The indole and triazole intermediates can be coupled through a sulfanyl linkage.
Introduction of the Benzamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(5-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-2-FLUOROBENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized at the sulfanyl group or the indole ring.
Reduction: Reduction reactions may target the carbonyl groups or the triazole ring.
Substitution: The fluorobenzamide moiety may undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.
Major Products
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving the indole and triazole moieties.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(5-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-2-FLUOROBENZAMIDE would depend on its specific biological target. Potential mechanisms include:
Binding to Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Interaction with Receptors: Modulation of receptor activity in the nervous system or other tissues.
Disruption of Cellular Processes: Interference with cellular signaling, replication, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-2-CHLOROBENZAMIDE
- N-[(5-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-2-BROMOBENZAMIDE
Uniqueness
The uniqueness of N-[(5-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-2-FLUOROBENZAMIDE lies in the presence of the fluorine atom in the benzamide moiety, which can significantly influence its chemical reactivity and biological activity compared to its chloro- and bromo- counterparts.
Properties
Molecular Formula |
C26H22FN5O2S |
---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide |
InChI |
InChI=1S/C26H22FN5O2S/c27-21-12-6-5-11-20(21)25(34)28-16-23-29-30-26(32(23)19-9-2-1-3-10-19)35-17-24(33)31-15-14-18-8-4-7-13-22(18)31/h1-13H,14-17H2,(H,28,34) |
InChI Key |
GAEVFOICBHADJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(N3C4=CC=CC=C4)CNC(=O)C5=CC=CC=C5F |
Origin of Product |
United States |
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